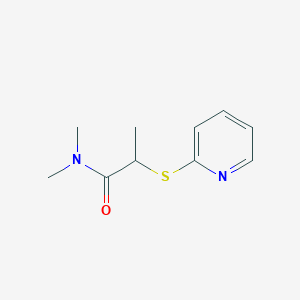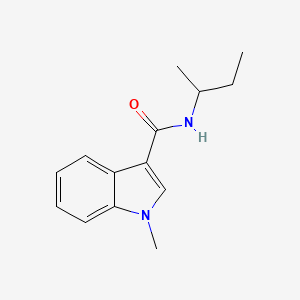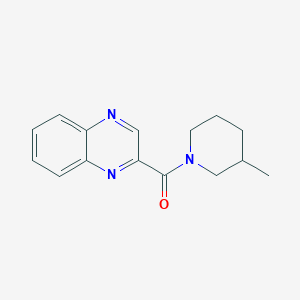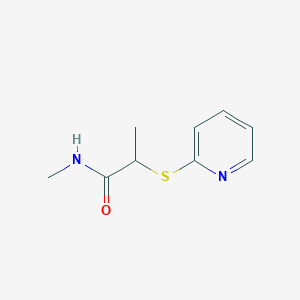
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CPMA" and has been found to have several biochemical and physiological effects that make it an interesting subject for further research.
Wissenschaftliche Forschungsanwendungen
CPMA has been found to have several potential applications in various fields of scientific research. One of the most promising applications of CPMA is in the field of cancer research. Studies have shown that CPMA has anti-cancer properties and can inhibit the growth of cancer cells in vitro. CPMA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of CPMA is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. CPMA has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPMA has also been found to modulate the activity of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPMA has several biochemical and physiological effects that make it an interesting subject for further research. Studies have shown that CPMA can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. CPMA has also been found to have anti-inflammatory effects, which can help reduce inflammation in various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
CPMA has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of CPMA is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPMA. One area of research is to further understand the mechanism of action of CPMA and identify the cellular pathways and proteins that are involved. Another area of research is to explore the potential applications of CPMA in other disease conditions, such as neurodegenerative diseases. Additionally, research can be conducted to improve the solubility of CPMA in water, which can make it easier to work with in experiments.
Conclusion:
In conclusion, CPMA is a chemical compound that has several potential applications in various fields of scientific research. The synthesis method of CPMA is efficient, and studies have shown that it has anti-cancer and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of CPMA and explore its potential applications in other disease conditions.
Synthesemethoden
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentadiene in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of purification steps to obtain pure CPMA. This synthesis method has been found to be efficient and yields high-quality CPMA.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-6-2-5-9-13(11)15-14(16)10-12-7-3-4-8-12/h2-3,5-7,9,12H,4,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXAQJSEWUWXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)







![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)



